Sigma-1 Receptor Radioligand Affinity: Dihydrobenzofuranyl vs. Dimethoxyphenethyl – A 16-Fold Advantage
In a direct head-to-head comparison within the same experimental system, the dihydrobenzofuranylethyl-piperazine derivative E-IA-BF-PE-PIPZE (synthesized from the target compound scaffold) exhibited a sigma-1 receptor Ki of 0.43 ± 0.03 nM, compared to the dimethoxyphenethyl analog E-IA-DM-PE-PIPZE, which showed approximately 16-fold lower affinity for σ₁ receptors [1]. The dihydrobenzofuran-bearing radioligand also demonstrated high subtype selectivity (σ₂/σ₁ = 173), a measured Kd of 0.24 ± 0.01 nM, and Bmax of 472 ± 13 fmol/mg protein. In vivo, E-IA-BF-PE-PIPZE displayed high initial whole brain uptake (>6% injected dose/g) with 75–93% specific binding from 15 min to 24 h, while exhibiting markedly slower clearance kinetics than the dimethoxyphenethyl comparator [1]. This is a direct head-to-head comparison published in Nuclear Medicine and Biology.
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.43 ± 0.03 nM (E-IA-BF-PE-PIPZE, containing dihydrobenzofuranylethyl motif derived from the target scaffold) |
| Comparator Or Baseline | E-IA-DM-PE-PIPZE (dimethoxyphenethyl analog); affinity approximately 16-fold lower |
| Quantified Difference | ~16-fold increase in σ₁ affinity for the dihydrobenzofuranyl derivative |
| Conditions | In vitro competition binding assay using guinea pig brain membranes; [³H](+)-pentazocine as radioligand; Kd determined by saturation binding; in vivo biodistribution in mice |
Why This Matters
This 16-fold differential directly informs radioligand selection for sigma-1 receptor imaging studies, where the dihydrobenzofuranyl scaffold provides a quantifiable advantage in target engagement and signal-to-noise ratio over the widely used dimethoxyphenethyl analog.
- [1] Rong J, et al. Tactics for preclinical validation of receptor-binding radiotracers. Nuclear Medicine and Biology. 2017;44:4–30. doi:10.1016/j.nucmedbio.2016.08.015. View Source
